molecular formula C9H5BrClNO B1393825 6-Bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 1221792-00-2

6-Bromo-2-chloro-1H-indole-3-carbaldehyde

Cat. No. B1393825
CAS RN: 1221792-00-2
M. Wt: 258.5 g/mol
InChI Key: PCWHDYUIBRZNGM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 257 - 258 degrees .

Scientific Research Applications

Marine Sponge Alkaloids

A study identified 6-bromo-2-chloro-1H-indole-3-carbaldehyde as part of the bisindole alkaloids isolated from the marine sponge Smenospongia sp. These compounds are of interest for their potential biological activities and structural uniqueness (McKay et al., 2002).

Molecular Interactions and Characterization

Another research explored the molecular interactions and characterization of a compound related to this compound. This study highlighted the significance of understanding intermolecular interactions and their implications in designing new molecules (Barakat et al., 2017).

Antibacterial Activities

The compound has been used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which showed promising antibacterial activities against various bacterial strains. This indicates its potential in the development of new antibacterial agents (Carrasco et al., 2020).

Crystal Structure Analysis

Research on 5-Bromo-1H-indole-3-carbaldehyde, a related compound, focused on its crystal structure analysis. Understanding its structural aspects can be crucial for its application in material science and pharmaceuticals (Ali, Halim, & Ng, 2005).

Marine Bryozoan Derivatives

A study on the marine bryozoan Flustra foliacea identified derivatives of this compound, contributing to the understanding of marine natural products and their potential therapeutic applications (Peters, König, Terlau, & Wright, 2002).

Indonesian Sponge Study

The compound has also been isolated from the Indonesian sponge Iotrochota purpurea. Such studies expand the knowledge of marine-derived natural products and their possible pharmaceutical uses (Ibrahim et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

6-bromo-2-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWHDYUIBRZNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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